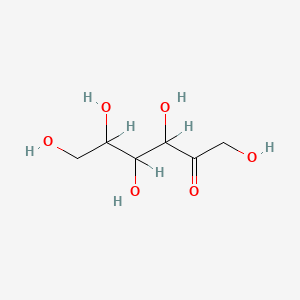
POLYESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyester is a synthetic fabric that’s usually derived from petroleum . It is one of the world’s most popular textiles, used in thousands of different consumer and industrial applications . Chemically, this compound is a polymer primarily composed of compounds within the ester functional group . The most common type of this compound is polyethylene terephthalate (PET) .
Synthesis Analysis
Polyesters are typically produced by a polycondensation reaction . Poly (butylene adipate-co-terephthalate) is a well-known aliphatic-aromatic biodegradable random co-polyester that can be synthesized by a polycondensation reaction in the melt stage . The synthesis process is complicated as it requires a high esterification temperature and a vacuum to achieve a suitable molecular weight for different grade industrial applications .
Molecular Structure Analysis
A this compound is made by a reaction involving an acid with two -COOH groups, and an alcohol with two -OH groups . The acid is benzene-1,4-dicarboxylic acid (old name: terephthalic acid) and the alcohol is ethane-1,2-diol (old name: ethylene glycol) . The individual units are held together by ester linkages .
Chemical Reactions Analysis
In the formation of polyesters, when the monomers join together a small molecule gets lost . This is different from addition polymerization which produces polymers like poly (ethene) - in that case, nothing is lost when the monomers join together .
Physical And Chemical Properties Analysis
This compound has good elasticity, shape retention, wrinkle resistance, excellent wash and wear performance, as well as durability . It is strong and durable with shape retention compared to other fibers that may flatten with extended use . The tenacity of this compound fiber is 5–7 g/den, elongation at break is 15 – 30%, and its elastic modulus is 90 . This compound fiber moisture regain is 0.40% .
Mécanisme D'action
Safety and Hazards
Polyester production is energy intensive and emits harmful pollutants into the air . It can take up to 200 years for this compound to biodegrade . The chemicals used in its production can harm our health and the environment . This compound is often also treated with chemicals to make it fire-resistant or easy to iron . It also doesn’t allow your skin to breathe .
Orientations Futures
The future directions for the research and development of polyester-based materials include the development of high-performance materials by copolymerization with bibenzoic acid (BB), which has a rigid structure, and the development of liquid-crystal polyesters (LCPs) with superior thermal resistance and excellent flowability using PET units . Another trend is the increasing role of futures markets in pricing, with futures pricing increasingly swaying and determining physical, spot price trends in the this compound chain .
Propriétés
Numéro CAS |
113669-97-9 |
|---|---|
Formule moléculaire |
C6H11ClO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



